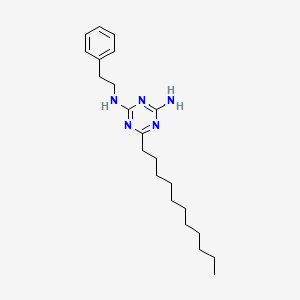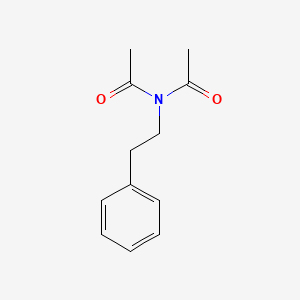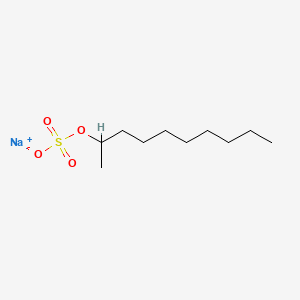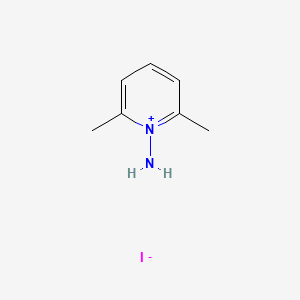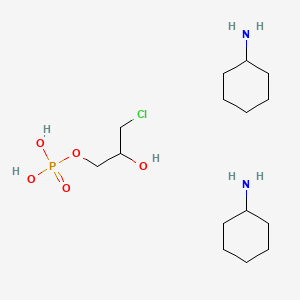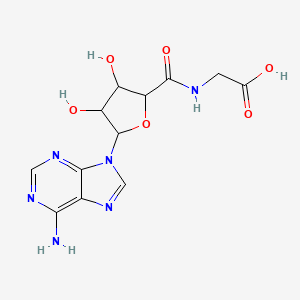
2-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is a complex organic compound that features a purine base (adenine) linked to a tetrahydrofuran ring and an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring and the amino acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or other functional groups are replaced by different substituents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential therapeutic applications .
Biology
In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the mechanisms of enzyme action and the interactions between nucleic acids and proteins .
Medicine
It is explored for its antiviral and anticancer properties, making it a candidate for new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its unique structure and reactivity make it valuable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and nucleic acids, affecting their function and activity. The pathways involved include inhibition of enzyme activity and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-9H-purine-9-propanoic acid: This compound shares the purine base but differs in the attached functional groups.
(S)-N-(N-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)sulfamoyl)-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but includes a sulfamoyl group.
Uniqueness
({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is unique due to its combination of a purine base, tetrahydrofuran ring, and amino acid derivative.
Propriétés
Numéro CAS |
32730-55-5 |
|---|---|
Formule moléculaire |
C12H14N6O6 |
Poids moléculaire |
338.28 g/mol |
Nom IUPAC |
2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N6O6/c13-9-5-10(16-2-15-9)18(3-17-5)12-7(22)6(21)8(24-12)11(23)14-1-4(19)20/h2-3,6-8,12,21-22H,1H2,(H,14,23)(H,19,20)(H2,13,15,16) |
Clé InChI |
MJEKUTDBGOEGON-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC(=O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


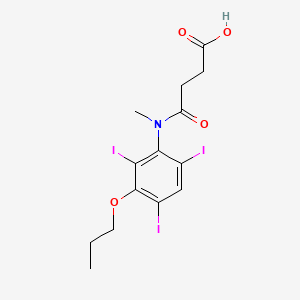
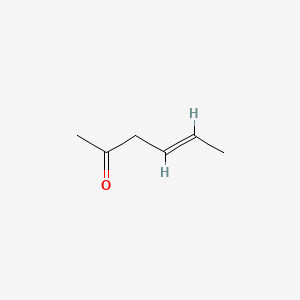

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
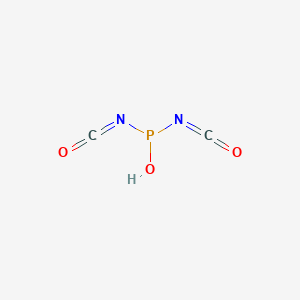
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
